molecular formula C19H24N2O4S2 B6571687 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946296-49-7

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571687
CAS No.: 946296-49-7
M. Wt: 408.5 g/mol
InChI Key: AZRMOICVHHBMJL-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound notable for its unique structural properties and diverse applications in scientific research and industry. This compound features a sulfonamide functional group, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps starting from readily available precursors:

  • Synthesis of 1,2,3,4-Tetrahydroquinoline: : This is often prepared through catalytic hydrogenation of quinoline.

  • Sulfonylation: : The 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline intermediate is synthesized via reaction with propane-1-sulfonyl chloride under basic conditions.

  • Final Coupling Reaction: : The intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a suitable base to yield the final product.

Industrial Production Methods

On an industrial scale, these reactions are optimized for efficiency, yield, and cost-effectiveness. Automated reactors and continuous flow processes are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the tetrahydroquinoline moiety, leading to dehydrogenation.

  • Reduction: : Reduction typically occurs at the sulfonamide group under strong reducing conditions.

  • Substitution: : Electrophilic substitution reactions are common, especially involving the benzene ring and the methyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Bases: : Sodium hydroxide or potassium carbonate, often used in sulfonation reactions.

Major Products

  • Oxidized Derivatives: : Products formed from oxidation.

  • Reduced Products: : Products formed from reduction.

  • Substituted Derivatives: : Various products depending on the specific substitution reactions performed.

Scientific Research Applications

Chemistry

The compound is used as a catalyst in several organic reactions due to its stable yet reactive sulfonamide group.

Biology

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibits antimicrobial properties, making it a candidate for studying bacterial inhibition mechanisms.

Medicine

The compound is explored for its potential therapeutic effects, particularly in targeting certain enzymes or receptors in disease pathways.

Industry

In industrial applications, it serves as an intermediate for synthesizing more complex molecules in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Compared to other sulfonamides, 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide stands out due to its specific structural modifications that enhance its stability and biological activity.

Similar Compounds

  • Sulfamethoxazole

  • Sulfadiazine

  • Sulfanilamide

While these compounds share a common sulfonamide backbone, their differing side chains and functional groups result in varied chemical properties and biological activities.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds. Fascinating stuff, right?

Properties

IUPAC Name

4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-3-13-26(22,23)21-12-4-5-16-14-17(8-11-19(16)21)20-27(24,25)18-9-6-15(2)7-10-18/h6-11,14,20H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMOICVHHBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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